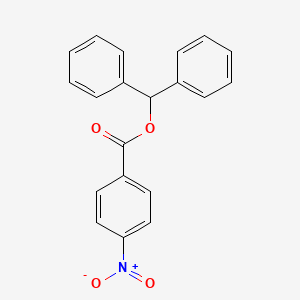

Benzhydryl 4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzhydryl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-20(17-11-13-18(14-12-17)21(23)24)25-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMVNCZOEUNBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296199 | |

| Record name | benzhydryl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25115-94-0 | |

| Record name | NSC108261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzhydryl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Reaction Mechanisms and Kinetics of Benzhydryl 4 Nitrobenzoate

Solvolysis Reactions of Benzhydryl 4-Nitrobenzoate (B1230335)

Kinetic Studies of Heterolysis Rates and Reaction Progress

The initial and rate-determining step in the SN1 solvolysis of benzhydryl 4-nitrobenzoate is the heterolytic cleavage of the carbon-oxygen bond, generating a benzhydrylium carbocation and a 4-nitrobenzoate anion. Kinetic studies are crucial for understanding the energetics of this process. The rates of these reactions are typically measured using conductometry, which monitors the increase in conductivity as charged ions are produced from the neutral substrate srce.hr.

Solvent Effects on Solvolytic Pathways and Reaction Rates

The choice of solvent has a profound impact on both the rate and the mechanism of solvolysis. Solvent properties, particularly ionizing power and nucleophilicity, are critical. The Grunwald-Winstein equation is often employed to correlate solvolysis rates and dissect these solvent effects nih.govbeilstein-journals.org.

Solvent Ionizing Power (Y): Polar, protic solvents are particularly effective at stabilizing the charged transition state and the resulting carbocation and anion through solvation. This stabilization lowers the activation energy of the ionization step, leading to a significant rate enhancement. For instance, solvolysis is much faster in highly ionizing aqueous mixtures (e.g., aqueous acetone, aqueous acetonitrile) than in non-polar solvents srce.hrresearchgate.net.

Solvent Nucleophilicity (N): While the SN1 mechanism is primarily dependent on ionization, the nucleophilicity of the solvent plays a key role in trapping the carbocation intermediate. In some "borderline" cases, the solvent can also participate in the rate-determining step, indicating a mechanistic shift towards an SN2 pathway documentsdelivered.com.

The following interactive table presents first-order rate constants (k) for the solvolysis of various benzhydryl benzoates in different aqueous solvent mixtures, illustrating the dramatic effect of the solvent environment on reaction velocity.

Table 1: First-order rate constants for the solvolysis of substituted benzhydryl 4-nitrobenzoates (PNB) in various aqueous solvent mixtures, demonstrating the influence of both substrate structure and solvent composition on reaction rates. Data sourced from studies on benzoate (B1203000) reactivity srce.hr.

Nucleofugality of the 4-Nitrobenzoate Leaving Group in Electrophilic Reactions

The ease with which the leaving group departs is termed its nucleofugality. The 4-nitrobenzoate anion is an effective nucleofuge due to the stabilization of its negative charge. The electron-withdrawing nitro group delocalizes the charge across the carboxylate and the aromatic ring through resonance, making the anion relatively stable and less likely to immediately recombine with the carbocation.

The nucleofugality of leaving groups can be quantified using the linear free-energy relationship: log k = sf(Nf + Ef) iupac.orgresearchgate.net. In this equation:

Ef is the electrofugality parameter, describing the stability of the departing carbocation (the electrofuge).

Nf and sf are nucleofuge-specific parameters for a given leaving group in a particular solvent.

This framework allows for the systematic comparison of different leaving groups across a wide range of substrates and solvents researchgate.net. The 4-nitrobenzoate group is considered a moderately good leaving group, allowing for solvolysis rates that are conveniently measurable for mechanistic studies iupac.org.

Formation, Detection, and Reactivity of Carbocation Intermediates

The central intermediate in the solvolysis of this compound is the benzhydrylium ion (Ph₂CH⁺). This diarylcarbenium ion is relatively stable due to the extensive delocalization of the positive charge across both phenyl rings.

Formation and Detection: The carbocation is formed upon the departure of the 4-nitrobenzoate leaving group. Due to their intense color, the formation and decay of stable benzhydrylium ions can be directly observed and monitored by spectroscopic methods, such as laser flash photolysis or stopped-flow spectrophotometry iupac.org.

Reactivity: Once formed, the benzhydrylium ion is a potent electrophile and reacts rapidly with available nucleophiles. In a solvolysis reaction, the primary fate of the carbocation is trapping by a solvent molecule to yield the final product (e.g., an alcohol or an ether). However, it can also be trapped by the 4-nitrobenzoate counter-ion, leading to the reformation of the starting material in a process known as ion-pair return google.com.

Nature and Role of Ion-Pair Intermediates in Solvolysis

The simple SN1 mechanism involving a "free" carbocation is an oversimplification. The Winstein solvolysis scheme provides a more accurate model, postulating the existence of at least two distinct ion-pair intermediates: the contact (or intimate) ion pair and the solvent-separated ion pair google.com.

Contact Ion Pair (CIP): Initially, heterolysis yields the carbocation and anion in close proximity, still electrostatically associated and without any solvent molecules between them. From this stage, the ion pair can either collapse back to the covalent starting material (a process called internal return) or separate further.

Solvent-Separated Ion Pair (SSIP): A solvent molecule inserts itself between the cation and anion, creating a solvent-separated ion pair. From this intermediate, the ions can proceed to form the product, associate back into a contact ion pair, or fully dissociate into free ions.

Free Ions: In sufficiently ionizing solvents, the ions can become fully dissociated and solvated.

Evidence for these intermediates comes from kinetic studies and stereochemical outcomes. A key experimental technique involves the use of substrates with ¹⁸O-labeled carboxyl groups. During solvolysis, if internal return occurs, the ¹⁸O label can scramble between the two carboxyl oxygen atoms of the 4-nitrobenzoate group in the unreacted starting material. The detection of this oxygen scrambling provides strong evidence for the formation and return from a contact ion-pair intermediate documentsdelivered.comgoogle.comnih.gov.

Electrophilic Reactivity Studies Involving Benzhydrylium Ions

Beyond their role as intermediates in solvolysis, benzhydrylium ions serve as benchmark electrophiles for quantifying nucleophilic reactivity. Their reactivity can be precisely described by the Mayr-Patz equation: log k = sN(N + E) uni-muenchen.de.

E (Electrophilicity Parameter): This parameter quantifies the intrinsic electrophilicity of the carbocation. The parent benzhydrylium ion has a revised E parameter of +5.90 lmu.de. Substituents on the phenyl rings can dramatically alter this value; electron-donating groups decrease E (stabilize the cation), while electron-withdrawing groups increase E (destabilize the cation).

N (Nucleophilicity Parameter): This parameter quantifies the reactivity of the nucleophile.

sN (Nucleophile-Specific Sensitivity Parameter): This parameter scales the response of a given nucleophile to changes in electrophilicity.

Benzhydrylium ions are ideal reference electrophiles because their steric environment remains constant while their electronic properties can be fine-tuned over many orders of magnitude by introducing substituents nih.govacs.org. This allows for the construction of comprehensive nucleophilicity scales that can be used to predict reaction rates for a vast array of electrophile-nucleophile combinations uni-muenchen.de.

The following interactive table lists the electrophilicity parameters (E) for a series of substituted benzhydrylium ions, showcasing the wide range of reactivity achievable.

Table 2: Electrophilicity parameters (E) for various substituted benzhydrylium ions. The data illustrates how electronic modifications to the phenyl rings tune the reactivity of the carbocationic center over approximately 18 orders of magnitude. Data sourced from Mayr's Database of Reactivity Parameters and related studies lmu.denih.gov.

Application of Linear Free Energy Relationships and Reactivity Scales to Benzhydryl Esters

The study of the solvolysis of benzhydryl esters, such as this compound, has been instrumental in the development and validation of linear free energy relationships (LFERs) and reactivity scales in physical organic chemistry. These tools provide a quantitative framework for understanding and predicting how changes in reactant structure and reaction environment influence reaction rates and mechanisms.

A fundamental LFER in this context is the equation log k = s(N + E), which has been extensively applied to the reactions of benzhydrylium ions. nih.govacs.org In this relationship:

k is the second-order rate constant for the reaction of a benzhydrylium ion with a nucleophile. nih.govacs.org

E represents the electrophilicity parameter of the benzhydrylium ion. nih.govacs.org

N is the nucleophilicity parameter of the reactant. nih.govacs.org

s is a nucleophile-specific sensitivity parameter. nih.govacs.org

This relationship allows for the prediction of reaction rates for a wide array of benzhydryl derivatives with various nucleophiles. Research has focused on determining the electrophilicity parameters for a range of substituted benzhydrylium ions, which are the reactive intermediates formed from benzhydryl esters. nih.govacs.org

The solvolysis of benzhydryl derivatives, including 4-nitrobenzoates, serves as a basis for constructing comprehensive nucleofugality scales. researchgate.net These scales quantify the leaving group's ability to depart, a key factor in solvolysis reactions. The rate constants for the solvolysis of various benzhydryl esters are correlated using the equation log k(25 °C) = sf(Nf + Ef), where sf and Nf are parameters specific to the nucleofuge (leaving group and solvent), and Ef is an electrofuge-specific parameter (characterizing the benzhydryl cation). researchgate.net This approach has successfully correlated solvolysis rates over 12 orders of magnitude. researchgate.net

Curved Hammett plots can be observed in the solvolysis of benzhydryl systems, which often indicate a change in the reaction mechanism. studylib.net For instance, a shift from an SN1-type mechanism for electron-donating substituents to an SN2-type mechanism for electron-withdrawing groups can lead to non-linear correlations. studylib.net The solvolysis of benzhydryl p-nitrobenzoate itself has been a subject of detailed mechanistic studies, including investigations into ion-pair return using 18O-labeling. acs.org These studies reveal the intricate details of the ionization process and the behavior of the resulting carbocation-anion pair. acs.org

Computational and Theoretical Chemistry Studies on Benzhydryl 4 Nitrobenzoate

Quantum Chemical Calculations of Benzhydryl Ester Systems

Quantum chemical calculations offer a molecular-level understanding of chemical reactions. However, direct computational analysis of the solvolysis of benzhydryl 4-nitrobenzoate (B1230335) presents significant challenges. Specifically, the optimization of the heterolytic transition state of benzhydryl carboxylates has proven to be difficult using standard quantum chemical methods nih.govresearchgate.net. This difficulty arises from the nature of the SN1 reaction pathway, which involves the formation of a carbocation intermediate. To circumvent these challenges, researchers often employ model systems and reactions to indirectly probe the mechanistic details of benzhydryl ester cleavage.

Transition State Analysis in Ester Cleavage Reactions

For the SN1 solvolysis typical of benzhydryl systems, the transition state is expected to have a significant degree of charge separation, leading to the formation of the benzhydryl cation and the 4-nitrobenzoate anion. The structure of this transition state would be characterized by an elongated C-O bond between the benzhydryl carbon and the ester oxygen. Computational studies on the solvolysis of substituted benzyl (B1604629) chlorides, which also proceed via carbocation intermediates, show that the transition state structure is influenced by the electronic nature of the substituents on the aromatic ring nih.gov.

Elucidation of Energetic Profiles for Solvolysis Pathways

Theoretical studies on the decomposition of nitroalkyl benzoates, while not identical, suggest that such cleavage reactions can proceed through a polar, one-step mechanism nih.gov. Quantum chemical calculations on model reactions, such as the anchimerically assisted heterolytic dissociation of cis-2,3-dihydroxycyclopropyl trans-carboxylates, have been used to estimate the free energies of activation for the solvolysis of carboxylates. These calculations, particularly using the M06-2X functional with an IEFPCM solvation model, have shown good correlation with experimental data for the solvolysis of dianisylmethyl carboxylates nih.govresearchgate.net. These model systems provide a way to computationally estimate the energetic barriers for the departure of carboxylate leaving groups.

Theoretical Descriptors for Reactivity and Stability

Theoretical descriptors provide a quantitative measure of the reactivity and stability of molecules. For benzhydryl 4-nitrobenzoate, these descriptors are primarily focused on the electrophilic nature of the resulting benzhydryl cation and the nucleofugality of the 4-nitrobenzoate leaving group.

Calculation of Electrophilicity Parameters

The reactivity of the benzhydryl cation, formed upon cleavage of this compound, is quantified by its electrophilicity parameter (E). Mayr's electrophilicity scale provides a comprehensive framework for understanding the rates of reactions between electrophiles and nucleophiles. The electrophilicity parameters for a wide range of substituted benzhydrylium ions have been determined experimentally and computationally acs.orgnih.govnih.gov.

Quantum chemical calculations have shown a good correlation between theoretical and experimental electrophilicity scales for benzhydryl cations figshare.com. The electrophilicity can be related to global reactivity indexes derived from DFT. Furthermore, good linear correlations have been established between the electrophilicity parameters (E) and the quantum chemically calculated gas-phase methyl anion affinities of substituted benzhydrylium ions nih.gov.

| Substituent on Benzhydryl Cation | Experimental Electrophilicity Parameter (E) |

|---|---|

| 4,4'-bis(dimethylamino) | -5.90 |

| 4,4'-dimethoxy | -0.84 |

| 4,4'-dimethyl | -3.44 |

| Unsubstituted | 0.00 |

| 4,4'-dichloro | 1.83 |

| 4,4'-bis(trifluoromethyl) | 5.90 |

Development of Nucleofugality Scales

The ability of the 4-nitrobenzoate group to act as a leaving group is described by its nucleofugality. The development of comprehensive nucleofugality scales has been a significant area of research, with benzhydryl derivatives often used as reference electrofuges nih.gov. The nucleofugality (Nf) is a parameter specific to the leaving group and the solvent.

While direct quantum chemical calculation of the transition state for benzhydryl carboxylate solvolysis is challenging, a DFT-based model using an alternative reaction has been developed to determine the nucleofugality parameters of aliphatic carboxylates nih.govresearchgate.net. This model has shown that the nucleofugality of carboxylate leaving groups is primarily governed by the inductive effect of the substituents on the carboxyl group. For 4-nitrobenzoate, the electron-withdrawing nitro group enhances its ability to depart as a stable anion.

| Leaving Group | Solvent | Nucleofugality Parameter (Nf) | sf Parameter |

|---|---|---|---|

| Cl- | 80% Acetone | -3.97 | 1.02 |

| Br- | 80% Acetone | -2.28 | 1.00 |

| I- | 80% Acetone | -0.63 | 0.98 |

| 3,5-Dinitrobenzoate | 80% Acetone | -6.42 | 1.00 |

| 4-Nitrobenzoate | 80% Acetone | -7.48 | 1.00 |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the relative stereochemistry of its components.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For Benzhydryl 4-nitrobenzoate (B1230335), the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzhydryl and 4-nitrobenzoate moieties.

The key expected resonances are:

Benzhydryl Methine Proton (-CHPh₂): A singlet is anticipated for the single proton attached to the carbon connecting the two phenyl rings and the ester oxygen. This signal would likely appear downfield due to the deshielding effect of the adjacent oxygen and aromatic rings.

Aromatic Protons (Phenyl Rings): The ten protons of the two phenyl groups of the benzhydryl moiety would likely appear as a complex multiplet in the aromatic region of the spectrum.

Aromatic Protons (4-Nitrobenzoate Ring): The four protons on the 4-nitrobenzoate ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group and the carbonyl group would cause these protons to be significantly deshielded and thus resonate at a lower field.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzhydryl 4-nitrobenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzhydryl -CH | ~7.0 | Singlet |

| Benzhydryl Aromatic H's | ~7.2-7.5 | Multiplet |

Note: The above table is based on predicted values, and actual experimental data may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The expected signals include:

Carbonyl Carbon (C=O): This would be one of the most downfield signals, characteristic of an ester carbonyl group.

Benzhydryl Methine Carbon (-CHPh₂): The carbon atom of the benzhydryl group attached to the oxygen would appear at a specific resonance.

Aromatic Carbons: Signals for the carbon atoms of the three aromatic rings would be observed in the aromatic region of the spectrum. The carbons of the 4-nitrobenzoate ring would be influenced by the electron-withdrawing substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~164-166 |

| Benzhydryl -CH | ~80-85 |

Note: The above table is based on predicted values, and actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1720-1740 |

| C-O (Ester) | Stretch | ~1250-1300 |

| NO₂ (Nitro group) | Asymmetric Stretch | ~1520-1560 |

| NO₂ (Nitro group) | Symmetric Stretch | ~1340-1350 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

Note: The above table is based on typical values for these functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 333.33 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 333.

Key fragmentation pathways would likely involve the cleavage of the ester bond. Expected major fragment ions would include:

Benzhydryl cation ([Ph₂CH]⁺): This stable carbocation would be expected to be a prominent peak at m/z = 167.

4-nitrobenzoyl cation ([O₂NC₆H₄CO]⁺): A peak at m/z = 150 corresponding to this fragment may also be observed.

4-nitrobenzoate anion radical: Loss of the benzhydryl group would lead to this fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Measurements and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as the aromatic rings and the nitro group in this compound.

UV-Vis spectroscopy is a valuable tool for studying the kinetics of reactions involving this compound, particularly solvolysis reactions. In such a reaction, the covalent benzhydryl ester undergoes ionization to form a benzhydrylium carbocation and a p-nitrobenzoate anion. The formation of the carbocation, which is often colored and has a strong absorbance at a specific wavelength, can be monitored over time using a UV-Vis spectrophotometer. wiley-vch.de For instance, the formation and subsequent consumption of a benzhydrylium cation during the heterolysis of a benzhydryl ester can be monitored photometrically at the absorption maximum of the cation. wiley-vch.de

The rate of the reaction can be determined by measuring the change in absorbance of the carbocation over time. This allows for the calculation of rate constants and the investigation of reaction mechanisms. wiley-vch.de The concentration of this compound in a solution can also be determined using UV-Vis spectroscopy by creating a calibration curve based on Beer-Lambert law, provided it has a distinct absorption maximum that does not overlap with other components in the solution.

Synthesis and Reactivity of Substituted Benzhydryl 4 Nitrobenzoate Analogues

Impact of Substituent Effects on Reaction Kinetics and Mechanisms

Electron-donating groups (EDGs) on the phenyl rings, such as methoxy (B1213986) (CH₃O-) or methyl (CH₃-), increase the rate of solvolysis. They achieve this by stabilizing the developing positive charge on the central carbon atom of the benzhydryl cation through resonance and inductive effects. Conversely, electron-withdrawing groups (EWGs), such as nitro (NO₂-) or cyano (CN-), destabilize the carbocation intermediate, thereby decreasing the rate of solvolysis.

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of these electronic effects. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the solvolysis of substituted benzhydryl derivatives, a plot of log(k/k₀) against the appropriate sigma constant (often σ⁺ for reactions involving direct resonance stabilization of a positive charge) yields a straight line. The large negative value of ρ typically observed in these reactions signifies a substantial buildup of positive charge in the transition state, consistent with a mechanism involving a carbocation intermediate.

Below is a representative data table illustrating the effect of para-substituents on the benzhydryl moiety on the relative rate of solvolysis.

Table 1: Relative Solvolysis Rates of para-Substituted Benzhydryl 4-Nitrobenzoates

| Substituent (X) | σ⁺ Value | Relative Rate (kₓ/kₒ) |

|---|---|---|

| p-OCH₃ | -0.78 | 1500 |

| p-CH₃ | -0.31 | 30 |

| H | 0.00 | 1 |

| p-Cl | +0.11 | 0.2 |

Note: The values presented are illustrative and compiled from various studies on benzhydryl systems to demonstrate the trend.

Exploration of Structure-Reactivity Relationships in Modified Benzhydryl and 4-Nitrobenzoate (B1230335) Moieties

The relationship between the structure of benzhydryl 4-nitrobenzoate analogues and their reactivity is a classic example of linear free-energy relationships. By systematically varying substituents, a detailed picture of the electronic demands of the transition state can be constructed.

Modifications on the Benzhydryl Moiety:

As established, the electronic nature of substituents on the benzhydryl rings has a profound impact on reactivity. The stability of the incipient benzhydryl cation is the dominant factor. Quantum chemical calculations have corroborated experimental findings, showing a direct correlation between the calculated stability of substituted benzhydryl cations and the experimentally observed solvolysis rates. nih.govacs.org The more the positive charge can be delocalized, the more stable the carbocation and the faster the reaction.

Modifications on the 4-Nitrobenzoate Moiety:

Substituents on the 4-nitrobenzoate leaving group also influence the reaction rate, albeit to a lesser extent than those on the benzhydryl group. Electron-withdrawing groups on the benzoate (B1203000) ring make the leaving group more stable (a better leaving group) by delocalizing the negative charge of the resulting carboxylate anion. This leads to an increase in the solvolysis rate. Conversely, electron-donating groups destabilize the carboxylate anion, making it a poorer leaving group and thus slowing down the reaction.

A Hammett plot for substituents on the benzoate ring will typically have a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing groups that stabilize the forming anion.

The interplay of substituent effects on both moieties provides a more nuanced understanding of the reaction mechanism. For instance, a highly stabilized benzhydryl cation paired with a very good leaving group will result in a very fast solvolysis reaction.

Preparation and Application of Labeled Benzhydryl Esters as Mechanistic Probes

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. In the context of this compound solvolysis, isotopes of oxygen and hydrogen are particularly informative.

Preparation of Labeled Benzhydryl Esters:

¹⁸O-Labeling: this compound can be labeled with ¹⁸O in the carbonyl oxygen of the ester. This is typically achieved by reacting benzhydryl chloride with 4-nitrobenzoic acid that has been enriched with ¹⁸O at the carboxyl group. Alternatively, the ester can be synthesized using a labeled benzhydrol.

Deuterium (B1214612) Labeling: Deuterium (²H or D) can be introduced at the α-carbon of the benzhydryl group. The synthesis of α-deuterated benzhydrol can be accomplished by the reduction of benzophenone (B1666685) with a deuterium source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This labeled alcohol can then be esterified with 4-nitrobenzoyl chloride. A method for the reductive deuteration of aromatic esters to produce α,α-dideuterio benzyl (B1604629) alcohols using D₂O and samarium(II) iodide has also been described. organic-chemistry.org

Application as Mechanistic Probes:

Kinetic Isotope Effects (KIEs): The replacement of an atom with its heavier isotope can lead to a change in the reaction rate. This phenomenon, known as the kinetic isotope effect, provides insight into bond-breaking or bond-forming steps at or before the rate-determining step.

α-Deuterium KIE: In the solvolysis of this compound, a primary α-deuterium KIE (kH/kD > 1) is expected if the C-H(D) bond is rehybridizing from sp³ to sp² in the transition state, which is characteristic of carbocation formation. The magnitude of the KIE can provide information about the extent of bond breaking to the leaving group and the structure of the transition state.

Solvent Isotope Effects: Comparing the reaction rate in a protic solvent like H₂O versus its deuterated counterpart D₂O can reveal the role of the solvent in the reaction mechanism. For example, a significant solvent isotope effect can indicate that the solvent is acting as a nucleophile or a general base catalyst in the rate-determining step. beilstein-journals.orgnih.gov

¹⁸O Scrambling: The use of carbonyl-¹⁸O labeled this compound is particularly insightful for studying ion-pair intermediates. If the solvolysis proceeds through an intimate ion pair, the carboxylate anion can re-attack the carbocation before it diffuses away. This can lead to the scrambling of the ¹⁸O label between the carbonyl and ether oxygen positions of the unreacted ester, providing strong evidence for the existence and lifetime of ion-pair intermediates.

By combining kinetic studies of substituted analogues with the insights gained from isotopic labeling, a comprehensive and detailed understanding of the solvolysis mechanism of this compound can be achieved.

Q & A

Synthesis and Optimization of Benzhydryl 4-Nitrobenzoate

Basic: Q: What are the standard methodologies for synthesizing this compound, and how can reaction yields be optimized? A: The compound is typically synthesized via esterification using a PPh₃/N-chlorobenzotriazole system, as demonstrated by NMR-confirmed protocols (e.g., 1H NMR in CDCl₃) . Key parameters include stoichiometric ratios of reactants, solvent choice (e.g., dichloromethane), and reaction time. Yield optimization involves monitoring reaction completion via TLC and employing recrystallization for purification. For scale-up, consider distillation or column chromatography .

Advanced: Q: How do catalytic systems (e.g., natural zeolites, ultrasound-assisted methods) improve the efficiency of benzoate ester synthesis, and what mechanistic insights do they provide? A: Ultrasound-assisted methods enhance mass transfer and reduce reaction time by promoting cavitation, while natural zeolites act as acid catalysts via Brønsted/Lewis acid sites. Mechanistic studies involve GC-MS analysis to track intermediates and kinetic modeling to assess activation energies. Compare these with traditional thermal methods to evaluate energy efficiency and selectivity .

Characterization and Analytical Challenges

Basic: Q: Which spectroscopic techniques are critical for confirming the structure and purity of this compound? A: Essential techniques include:

- 1H/13C NMR : To confirm ester bond formation and nitro-group positioning (e.g., aromatic proton splitting patterns) .

- GC-MS : For quantifying unreacted precursors and side products (e.g., 4-nitrobenzoic acid) using calibrated retention indices and NIST spectral libraries .

Advanced: Q: How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in NMR or GC-MS) during structural elucidation? A: Cross-validate using hyphenated techniques (e.g., LC-MS/MS) and computational tools (e.g., density functional theory for NMR chemical shift prediction). Reaxys or SciFinder can benchmark data against literature, while graph set analysis aids in interpreting hydrogen-bonding patterns in crystallographic studies .

Applications in Pharmaceutical and Biochemical Research

Basic: Q: What role does this compound play as a synthetic intermediate in drug development? A: It serves as a precursor for anesthetic agents (e.g., benzocaine derivatives) due to its nitro group, which can be reduced to an amine for further functionalization. Its stability under acidic conditions makes it suitable for multi-step syntheses .

Advanced: Q: How do microbial degradation pathways of nitroaromatics like 4-nitrobenzoate inform toxicity studies or bioremediation strategies? A: Aerobic degradation by Pseudomonas strains involves nitroreductases converting 4-nitrobenzoate to 4-aminobenzoate, with intermediates analyzed via HPLC and oxygen uptake assays. Anaerobic pathways may produce cytotoxic intermediates (e.g., 3-hydroxy-4-acetamidobenzoate), requiring metabolomic profiling to assess environmental risks .

Environmental and Safety Considerations

Advanced: Q: What safety protocols are critical when handling nitroaromatic compounds like this compound, and how should waste be managed? A: Use PPE (gloves, goggles) to avoid dermal/ocular exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste facilities. Degradation studies under UV/ozone can assess photolytic stability, while microbial assays evaluate biodegradability .

Data Management and Reproducibility

Advanced: Q: How can researchers ensure reproducibility in synthesizing and characterizing nitroaromatic esters? A: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Document reaction conditions in electronic lab notebooks (e.g., Chemotion ELN).

- Deposit spectral data in repositories like RADAR4Chem with unique DOIs.

- Validate purity using orthogonal methods (e.g., melting point vs. HPLC) and cite NIST reference spectra for transparency .

Crystallographic and Solid-State Analysis

Advanced: Q: How do hydrogen-bonding networks influence the crystallinity of this compound, and what analytical approaches are used? A: Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., chains, rings) in single-crystal XRD data. Pair distribution function (PDF) analysis can probe amorphous regions, while DSC measures phase transitions linked to packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.